3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
CAS No.: 2034372-77-3
Cat. No.: VC4183565
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034372-77-3 |
|---|---|
| Molecular Formula | C16H16ClN3O3S |
| Molecular Weight | 365.83 |
| IUPAC Name | 3-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H16ClN3O3S/c1-12-14(17)4-2-6-16(12)24(21,22)19-7-8-20-11-13(10-18-20)15-5-3-9-23-15/h2-6,9-11,19H,7-8H2,1H3 |
| Standard InChI Key | PBVMHVBIOQEVSI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Introduction
3-Chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group attached to a pyrazole ring, which is further linked to a furan ring, providing a unique structural framework that could interact with various biological targets.
Synthesis of 3-Chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Pyrazole Ring: This step is achieved by reacting hydrazine with a 1,3-dicarbonyl compound.
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Attachment of the Furan Ring: The furan ring is introduced via a Suzuki-Miyaura coupling reaction using a palladium catalyst and a boronic acid derivative.
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Sulfonamide Formation: The final step involves reacting the intermediate with a sulfonyl chloride to form the sulfonamide group.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Pyrazole formation | Hydrazine + 1,3-dicarbonyl compound |
| 2 | Furan attachment | Suzuki-Miyaura coupling with Pd catalyst and boronic acid derivative |
| 3 | Sulfonamide formation | Reaction with sulfonyl chloride |
Mechanism of Action
The mechanism of action involves the interaction of the sulfonamide group with specific molecular targets, potentially inhibiting enzymes by mimicking natural substrates. The furan and pyrazole rings enhance binding affinity and selectivity.
Biological Activity
While specific biological activities of 3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide are not extensively documented, compounds with similar structural features often exhibit potential as enzyme inhibitors or antimicrobial agents.
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